4,5-Dichloro-2-nitro-1,1/'-biphenyl
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Overview
Description
4,5-Dichloro-2-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H7Cl2NO2 It is a derivative of biphenyl, where two chlorine atoms and one nitro group are substituted at the 4, 5, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-nitro-1,1’-biphenyl typically involves the nitration of 4,5-dichlorobiphenyl. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective nitration at the 2-position of the biphenyl ring.
Industrial Production Methods: Industrial production of 4,5-Dichloro-2-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, ammonia, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4,5-Dichloro-2-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized biphenyl derivatives.
Scientific Research Applications
4,5-Dichloro-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-nitro-1,1’-biphenyl depends on its chemical structure and the specific application. In biological systems, the compound may interact with cellular components, leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
- 4,4’-Dichloro-2-nitro-1,1’-biphenyl
- 2,4-Dichloro-1-nitrobenzene
- 3’,4’-Dichloro-5-fluorobiphenyl-2-amine
Comparison: 4,5-Dichloro-2-nitro-1,1’-biphenyl is unique due to the specific positions of the chlorine and nitro groups on the biphenyl ring. This unique substitution pattern influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
15862-05-2 |
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Molecular Formula |
C12H7Cl2NO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
1,2-dichloro-4-nitro-5-phenylbenzene |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-6-9(8-4-2-1-3-5-8)12(15(16)17)7-11(10)14/h1-7H |
InChI Key |
FXCLICVALFUPKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Synonyms |
4,5-Dichloro-2-nitrobiphenyl |
Origin of Product |
United States |
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